(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
(1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound featuring a hydroxy group, a nitrile group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with an indene derivative.
Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 1-position.
Nitrile Introduction: The nitrile group is introduced at the 4-position through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can undergo substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1R)-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-amine.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
(1S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but different stereochemistry.
1-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Hydroxy-2,3-dihydro-1H-indene-4-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxy and nitrile groups. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZMTYUOQFQHF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@@H]1O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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